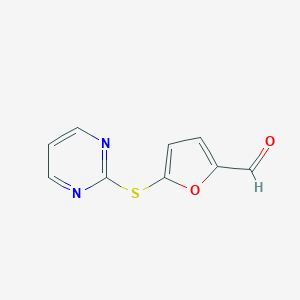

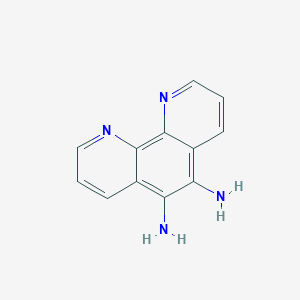

4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide

Overview

Description

4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide, also known as Isodrin, is a synthetic organic compound that belongs to the group of cyclodiene insecticides. It was first synthesized in 1949 and was widely used as an insecticide until it was banned in the United States in 1975 due to its harmful effects on the environment and human health. Despite its ban, Isodrin remains a subject of scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide involves its interaction with the nervous system of insects. 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide acts as a neurotoxin, disrupting the normal functioning of the nervous system and leading to paralysis and death of the insect.

Biochemical And Physiological Effects

4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has been shown to have toxic effects on living organisms, including humans. Exposure to 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide can lead to a variety of health problems, including neurological damage, liver damage, and cancer. 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has also been shown to have endocrine-disrupting effects, interfering with the normal functioning of hormones in the body.

Advantages And Limitations For Lab Experiments

4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has several advantages and limitations for laboratory experiments. Its unique chemical properties make it a useful tool for studying the nervous system and its interactions with other chemicals. However, its toxicity and potential health effects make it difficult to work with and require careful handling and disposal.

Future Directions

There are several future directions for research on 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide. One area of interest is its potential use in the treatment of cancer and other diseases. 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has been shown to have anti-cancer properties and may be useful in developing new cancer therapies. Another area of interest is its persistence in the environment and potential effects on wildlife. Further research is needed to understand the long-term effects of 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide on the environment and living organisms. Additionally, research on the potential health effects of 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide exposure in humans is needed to inform public health policies and regulations.

Synthesis Methods

The synthesis of 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide involves the reaction of 3,3-dimethyl-1-(2-nitroethylidene)indolin-2-one with hydrogen gas in the presence of a palladium catalyst. The reaction results in the reduction of the nitro group to an amino group and the formation of the isodrin molecule.

Scientific Research Applications

4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has been studied extensively for its potential applications in various fields such as agriculture, medicine, and environmental science. In agriculture, 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide was used as an insecticide to control pests in crops such as cotton, corn, and soybeans. In medicine, 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has been investigated for its potential use in the treatment of cancer and other diseases. In environmental science, 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has been studied for its persistence in the environment and its potential to bioaccumulate in living organisms.

properties

IUPAC Name |

3,3-dimethyl-2-oxidoisoquinolin-2-ium-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(2)10(13)9-6-4-3-5-8(9)7-12(11)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFRIHPRWJJCHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=CC=CC=C2C=[N+]1[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171566 | |

| Record name | 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide | |

CAS RN |

184375-98-2 | |

| Record name | 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184375982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

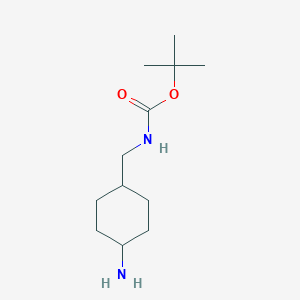

![Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B61706.png)

![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)

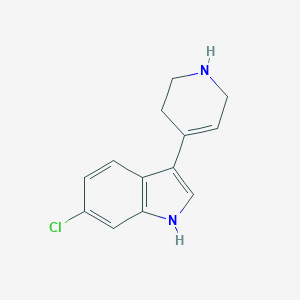

![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)

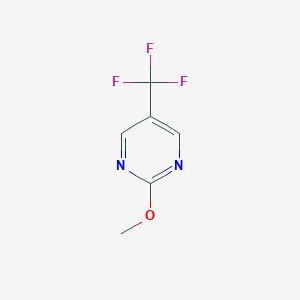

![Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B61726.png)